5F-Pentylindole Derivatives Exhibit Enhanced CB1 Receptor Efficacy Versus Non-Fluorinated Pentylindole Analogs
In a direct head-to-head pharmacological comparison of multiple 5-fluoropentylindole-derived SCRAs, 5F-MDMB-PICA demonstrated an Emax of 142.1% (±2.7%) relative to the reference full agonist CP55940 in CB1R-Gi1 engagement assays, substantially exceeding the efficacy of the non-fluorinated parent scaffold-derived reference compounds [1]. This efficacy value is approximately 4-fold higher than that of Δ9-THC (Emax 36.1% ± 4.1%) and significantly exceeds the Emax of the synthetic cannabinoid WIN55-212-2 (98.8% ± 5.2%) [1].
| Evidence Dimension | CB1R-Gi1 engagement efficacy (Emax, normalized to CP55940) |
|---|---|
| Target Compound Data | 5F-MDMB-PICA (derived from 5-fluoropentylindole): Emax = 142.1% ± 2.7% |
| Comparator Or Baseline | Δ9-THC: Emax = 36.1% ± 4.1%; WIN55-212-2: Emax = 98.8% ± 5.2%; CP55940 (reference): Emax = 100.0% ± 3.2% |
| Quantified Difference | 5F-MDMB-PICA shows 3.9-fold higher CB1R efficacy than Δ9-THC and 1.44-fold higher efficacy than WIN55-212-2 |
| Conditions | BRET-based CB1R-Gi1 engagement assay at 16 minutes, normalized to CP55940 reference agonist |
Why This Matters
Procurement of the 5-fluoropentylindole scaffold enables synthesis of SCRAs with CB1R efficacy far exceeding that of classical cannabinoid reference compounds, a critical consideration for pharmacological research requiring high-efficacy probe molecules.
- [1] Yano H, Chitsazi R, Lucaj C, Tran P, Hoffman AF, Baumann MH, Lupica CR, Shi L. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor. bioRxiv. 2023. DOI: 10.1101/2023.06.10.544442. View Source
